molecular formula C22H21NO3 B14147717 4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione CAS No. 132600-25-0

4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

Cat. No.: B14147717
CAS No.: 132600-25-0
M. Wt: 347.4 g/mol
InChI Key: OJUSJFHTKNRQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione is a complex organic compound with a unique structure that includes a quinoline core, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with aniline derivatives under acidic conditions to form the quinoline core. This is followed by cyclization and oxidation steps to introduce the dione functionality. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-(4-Methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione is unique due to its quinoline core and dione functionality, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

132600-25-0

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C22H21NO3/c1-26-17-12-10-15(11-13-17)18-14-21(25)23(16-6-3-2-4-7-16)19-8-5-9-20(24)22(18)19/h2-4,6-7,10-13,18H,5,8-9,14H2,1H3

InChI Key

OJUSJFHTKNRQGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=CC=CC=C4

solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.